![molecular formula C32H36N4OV B3101949 Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]- CAS No. 14055-20-0](/img/structure/B3101949.png)
Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-
Overview
Description
Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-, also known as vanadyl, is a transition metal complex with a molecular formula of V(OEP)2. It is an important organometallic compound that has been studied for its various applications in scientific research. Vanadyl is used as a catalyst in organic synthesis, as a reagent in electrochemistry, and as a ligand in coordination chemistry. It has also been studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]- is not yet fully understood. It is believed to act as a redox catalyst, reducing the oxidation state of the target molecule and thus facilitating the desired reaction. It is also thought to act as a chelating agent, binding to metal ions and facilitating their transport across cell membranes.
Biochemical and Physiological Effects
Vanadyl has been studied for its potential biochemical and physiological effects. It has been shown to act as an antioxidant, reducing oxidative stress and protecting cells from damage. It has also been shown to have anti-inflammatory properties, reducing inflammation and improving the symptoms of inflammatory diseases. In addition, Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]- has been studied for its potential to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The use of Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]- in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a relatively stable compound and can be used in a variety of different reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively slow-acting reagent, and it can be difficult to control the rate of reaction. In addition, it is toxic and must be handled with care.
Future Directions
Future research on Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]- could focus on its potential therapeutic applications. It could be studied for its potential to inhibit the growth of cancer cells and to reduce the symptoms of inflammatory diseases. In addition, Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]- could be studied for its potential to act as an antioxidant and to reduce oxidative stress. Finally, further research could focus on its potential to act as a chelating agent, binding to metal ions and facilitating their transport across cell membranes.
Scientific Research Applications
Vanadyl has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in electrochemistry, and as a ligand in coordination chemistry. It has also been studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Vanadyl has been shown to be an effective antioxidant and to have anti-inflammatory properties. It has also been studied for its potential to inhibit the growth of cancer cells.
properties
IUPAC Name |
oxovanadium(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q-2;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQWMFSKKLPDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.O=[V+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4OV | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene](/img/structure/B3101890.png)
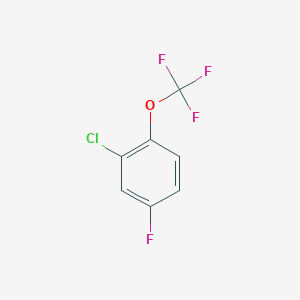
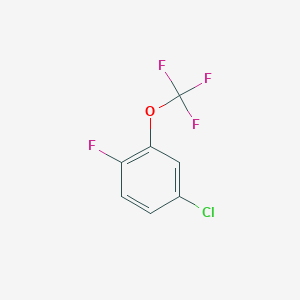
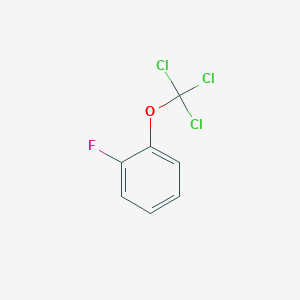
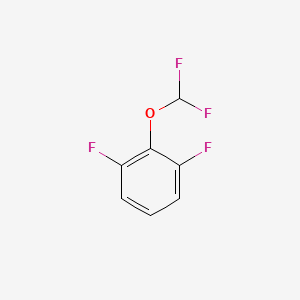
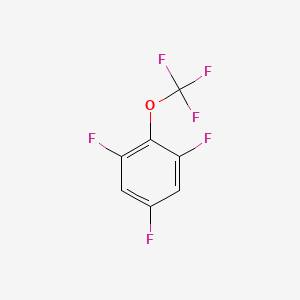
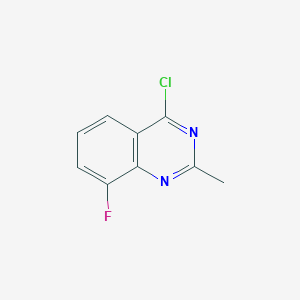
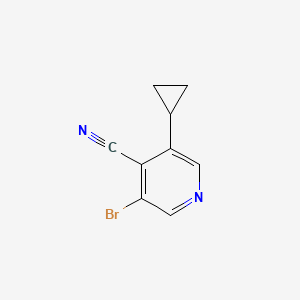
![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B3101934.png)

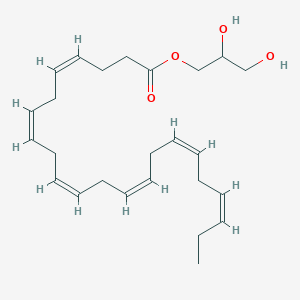
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 98%](/img/structure/B3101966.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)